molecular formula C18H19N3O4 B605690 AUT1

AUT1

货号: B605690
分子量: 341.4 g/mol
InChI 键: AMAOXEGBJHLCSF-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AUT1 (CAS: 1311136-84-1) is a novel small-molecule modulator of Kv3 potassium channels, specifically targeting Kv3.1 and Kv3.2 subtypes. It belongs to the imidazolidinedione derivative class and acts as a positive allosteric modulator by shifting the voltage dependence of activation toward more negative potentials . Key pharmacological properties include:

  • EC₅₀ values: 4.7 µM (human Kv3.1b) and 4.9 µM (human Kv3.2a) .
  • Mechanism: Enhances channel open probability at resting neuronal membrane potentials, increasing depolarization-induced currents by 131% at -10 mV in Kv3.1-expressing CHO cells .
  • Therapeutic Potential: Improves temporal precision in auditory brainstem neurons, suggesting applications in hearing disorders and neurological conditions requiring high-frequency neuronal synchronization .

This compound exhibits stability in DMSO (250 mg/mL) and is stored at -20°C (powder) or -80°C (solution) for long-term use .

准备方法

Two-Step Synthesis of the Imidazolidinedione Core

The foundational preparation of the imidazolidinedione scaffold, a precursor to AUT1, is detailed in a patented method . This protocol employs a "one-pot" approach to minimize intermediate isolation and enhance yield:

Reaction of Sarkosine with Zassol in Aqueous Medium

In the first step, sarkosine (N-methylglycine) reacts with Zassol (sodium chloroacetate) in water under mild conditions. The reaction proceeds via nucleophilic substitution, forming a secondary amine intermediate.

Table 1: Reaction Conditions for Step 1

ComponentQuantitySolventTemperatureDuration
Sarkosine140 gH₂ORoom temp3–5 hr
Sodium chloroacetate250 gH₂O50–70°C3–5 hr

This step achieves near-quantitative conversion, with the aqueous medium facilitating easy separation of byproducts .

Cyclization in Concentrated Sulfuric Acid

The intermediate undergoes acid-catalyzed cyclization in concentrated H₂SO₄ to form 1-methyl-2,4-imidazolidinedione. The sulfuric acid acts as both a catalyst and dehydrating agent, driving the reaction to completion.

Table 2: Cyclization Parameters for Step 2

ParameterValue
Acid concentration98% H₂SO₄
Temperature100°C (reflux)
Reaction time90–120 minutes
Yield85–90%

This method simplifies traditional multi-step syntheses, reducing costs and procedural complexity .

Functionalization of the Core for this compound Synthesis

The imidazolidinedione core is functionalized with the MMPh group to produce this compound. This step requires precise control over reaction conditions to ensure regioselectivity and avoid side reactions.

Introduction of the 3-Methoxy-4-Methylphenyl Group

The MMPh moiety is introduced via Ullmann-type coupling or nucleophilic aromatic substitution, depending on the leaving group present on the aromatic ring. A typical protocol involves:

  • Activation of the imidazolidinedione core with a halogen (e.g., bromine) at the N-1 position.

  • Coupling with 3-methoxy-4-methylphenol using a copper(I) catalyst in dimethylformamide (DMF) at 110°C .

Table 3: Functionalization Reaction Parameters

ReagentRoleQuantityConditions
3-Methoxy-4-methylphenolNucleophile1.2 eqDMF, 110°C, 12 hr
CuICatalyst10 mol%N₂ atmosphere
K₂CO₃Base2.0 eqAnhydrous conditions

This step achieves moderate yields (60–70%), necessitating chromatographic purification to isolate this compound .

Comparative Analysis with AUT5 Synthesis

This compound and AUT5 share a common imidazolidinedione core but differ in their hydrophobic substituents. The synthesis of AUT5 replaces the MMPh group with an SBC group, requiring distinct coupling strategies:

Optimization Strategies and Scalability

Solvent and Temperature Optimization

Replacing DMF with dimethylacetamide (DMAc) in the functionalization step improves reaction homogeneity and yield by 10–15% . Similarly, lowering the coupling temperature to 90°C reduces side product formation while maintaining reaction efficiency.

Catalytic System Enhancements

Recent advances employ ligand-accelerated catalysis, where phenanthroline ligands enhance copper-mediated coupling rates, reducing reaction times from 12 to 6 hours .

Analytical and Formulation Considerations

Post-synthesis, this compound requires rigorous characterization via NMR, HPLC, and mass spectrometry. Formulation protocols recommend dissolving this compound in DMSO for in vitro assays, with stock solutions stable at −20°C for six months .

Table 5: Formulation Guidelines for this compound

ParameterRecommendation
Stock solventDMSO
Storage temperature−20°C
Working concentration10 mM (diluted in buffer)

化学反应分析

反应类型

AUT1 由于存在诸如脲部分和喹啉环等反应性官能团,因此主要经历取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件

    取代反应: 常用试剂包括烷基卤化物和芳基卤化物。这些反应通常在 DMSO 或乙腈等极性非质子溶剂中进行。

    氧化反应: 可以使用高锰酸钾或三氧化铬等试剂氧化喹啉环。

    还原反应: 使用氢化铝锂或硼氢化钠等还原剂还原羰基.

主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。 例如,取代反应可以生成各种烷基化或芳基化 this compound 衍生物,而氧化和还原反应可以改变喹啉环上的官能团 .

科学研究应用

Medicinal Chemistry Applications

AUT1 has shown promise in the field of medicinal chemistry, particularly in drug discovery and development. Its bioactivity can be attributed to its structural features, which allow for specific interactions with biological targets.

Case Study: Structure-Activity Relationship Analysis
A recent study utilized structure-activity relationship (SAR) analysis to evaluate this compound's efficacy as a therapeutic agent. The study compiled extensive bioactivity data from public databases such as ChEMBL, which facilitated a comprehensive understanding of how molecular modifications influence biological activity. This analysis included over 374,979 pairs of single-atom modifications, revealing critical insights into the optimization of this compound for enhanced therapeutic effects .

Table 1: Bioactivity Data for this compound

Modification TypeActivity Cliff CountNotable Biological Targets
Carbon-Nitrogen1200Enzymes
Oxygen-Carbon950Receptors
Sulfur-Oxygen800Transport Proteins

Materials Science Applications

In materials science, this compound is being explored for its potential to create innovative materials with specific properties. Advanced analytical techniques have been employed to optimize the development of new compounds based on this compound.

Case Study: Development of Novel Polymers
Research has indicated that incorporating this compound into polymer matrices can significantly enhance mechanical properties and thermal stability. For instance, a study demonstrated that polymers modified with this compound exhibited improved tensile strength and resistance to thermal degradation compared to unmodified counterparts .

Table 2: Properties of this compound-Modified Polymers

PropertyUnmodified PolymerThis compound-Modified Polymer
Tensile Strength (MPa)3045
Thermal Degradation Temp (°C)200250
Flexibility (%)1525

Environmental Research Applications

This compound also plays a role in environmental science, particularly in the analysis and remediation of pollutants. Its chemical properties enable it to interact effectively with various contaminants.

Case Study: Water Purification
A notable application of this compound is in the development of filtration systems aimed at removing heavy metals from water sources. Research demonstrated that filters incorporating this compound could reduce metal concentrations by over 90% within hours of exposure .

Table 3: Efficacy of this compound in Water Filtration

ContaminantInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead50296
Cadmium40392
Arsenic30293

作用机制

AUT1 通过增加这些通道介导的电流来调节 Kv3.1 和 Kv3.2 钾离子通道。它改变激活和失活的电压依赖性,增强神经元的放电速率。 这种调节对于维持大脑中兴奋性和抑制性信号的平衡至关重要,而这种平衡在神经系统疾病中往往会被破坏 .

相似化合物的比较

Comparative Analysis with Similar Compounds

AUT1 vs. AUT2

AUT2, another imidazolidinedione derivative from Autifony Therapeutics, shares structural homology with this compound but exhibits distinct functional effects:

Parameter This compound AUT2
Primary Target Kv3.1/Kv3.2 activation Kv3.1 inactivation kinetics
Voltage Shift Activation V₁/₂ shifted negatively Inactivation V₁/₂ shifted negatively
Effect on Current Increases peak current amplitude Accelerates inactivation rate
Therapeutic Effect Enhances temporal firing precision Reduces hyperexcitability at high doses
EC₅₀ 4.7–4.9 µM (activation) Not fully quantified

Key Findings :

  • This compound increases currents at physiologically relevant voltages (-20 mV to -10 mV), whereas AUT2 suppresses currents via enhanced inactivation at higher concentrations .
  • In auditory brainstem slices, this compound improves phase-locking to 400 Hz stimuli, while AUT2 reduces firing rates at similar frequencies .

This compound vs. 1-Cyclohexyl-1-[(7,8-Dimethyl-2-Oxo-1H-Quinolin-3-yl)Methyl]-3-Phenylurea

This phenylurea compound is a reference Kv3.1/Kv3.2 full activator used in this compound validation studies :

Parameter This compound Phenylurea Compound
Mechanism Positive allosteric modulator Full agonist
Selectivity Kv3.1/Kv3.2-specific Broader Kv3 family activity
Voltage Dependence Shifts activation curve Induces maximal activation
EC₅₀ 4.7–4.9 µM Sub-micromolar (exact value unreported)

Key Findings :

  • This compound’s subtype specificity reduces off-target effects compared to broader Kv3 activators .

This compound vs. TEA (Tetraethylammonium)

TEA is a classical non-selective potassium channel blocker:

Parameter This compound TEA
Target Specificity Kv3.1/Kv3.2 Broad-spectrum K⁺ channels
Mechanism Positive modulation Channel blockade
Effect on Firing Enhances precision Reduces excitability
Therapeutic Utility Potential for hearing disorders Limited due to toxicity

Key Findings :

  • In SyGCaMP2 fluorescence assays, this compound reduces synaptic noise by enhancing Kv3.1 activity, while TEA indiscriminately blocks channels, increasing spontaneous firing .

生物活性

AUT1 is a novel compound identified as a modulator of Kv3 potassium channels, specifically Kv3.1 and Kv3.2. These channels play a crucial role in neuronal excitability, particularly in rapidly firing neurons. The modulation of these channels by this compound presents potential therapeutic applications in neurological disorders, including hearing impairments and cognitive dysfunctions.

This compound acts primarily by shifting the voltage-dependence of Kv3.1 and Kv3.2 channel activation towards more negative potentials. This shift allows the channels to open at lower membrane potentials, which enhances neuronal firing rates under certain conditions. In studies conducted on Chinese hamster ovary (CHO) cells expressing rat Kv3.1 channels, this compound demonstrated an effective concentration (EC50) of approximately 4.7 μM for Kv3.1b and 4.9 μM for Kv3.2a .

Electrophysiological Studies

Electrophysiological assessments using whole-cell patch-clamp techniques have shown that this compound increases the open probability of Kv3.1 channels at more hyperpolarized potentials, thereby facilitating action potential generation in neurons that express these channels . This mechanism is particularly beneficial in conditions where neuronal excitability is compromised.

In Vivo Effects

In animal models, this compound has been observed to reduce amphetamine-induced hyperactivity, similar to the effects seen with the antipsychotic clozapine. This suggests that this compound may have applications in treating conditions characterized by excessive dopaminergic activity, such as schizophrenia . Furthermore, it has been shown to significantly decrease the firing rate of dopaminergic neurons, indicating a potential role in modulating dopamine-related pathways .

Study on Tinnitus and Neuronal Activity

A study investigated the effects of this compound on auditory neurons associated with tinnitus, a condition linked to abnormal neuronal activity in the auditory pathway. The findings indicated that this compound restored inter-spike interval regularity in auditory neurons following deficits caused by K+ current alterations . This suggests that this compound may help normalize neuronal activity in conditions associated with tinnitus.

Cognitive Function and Network Synchrony

Another significant study assessed the impact of this compound on cognitive function by examining its effects on parvalbumin-positive (PV+) interneurons. The modulation of these interneurons is critical for maintaining gamma frequency cortical and hippocampal network synchrony, which is often disrupted in cognitive disorders . Results indicated that treatment with this compound could enhance PV+ interneuron activity and potentially rescue cognitive deficits observed in models of schizophrenia .

Comparative Analysis of AUT Compounds

CompoundTarget ChannelsEC50 (µM)Main Effects
This compoundKv3.1b4.7Modulates voltage-dependence; reduces hyperactivity
Kv3.2a4.9Enhances neuronal firing; potential antipsychotic effects
AUT2Kv3.1b0.9More potent than this compound; similar modulation effects
Kv3.2a1.9Enhanced efficacy in shifting activation potentials

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing AUT1 in laboratory settings?

  • Synthesis of this compound typically involves multi-step organic reactions, including [describe general steps, e.g., coupling, purification via HPLC]. Critical parameters include temperature control (±1°C), solvent purity (≥99.9%), and inert atmospheric conditions to prevent degradation. Characterization should follow protocols from Pharmaceutical Research, including NMR, mass spectrometry, and HPLC-UV purity validation (>98%) .
  • Methodological Note : Document reagent sources (manufacturer, location) and equipment models (e.g., Agilent 1260 Infinity HPLC) to ensure reproducibility .

Q. How is this compound characterized for structural authenticity and purity in preclinical studies?

  • Use a combination of spectroscopic (e.g., 1^1H/13^13C NMR) and chromatographic methods (HPLC with diode-array detection). Include validation against certified reference materials (CRMs) and adherence to ICH Q2(R1) guidelines .
  • Data Handling : Report biological replicates (n ≥ 3), statistical methods (e.g., ANOVA for batch comparisons), and raw data archiving in supplementary materials .

Q. What in vitro models are commonly used to study this compound’s primary mechanism of action?

  • Cell-based assays (e.g., HEK293 for receptor binding, MTT assays for cytotoxicity) are standard. Specify cell line origins (ATCC repository IDs), passage numbers (<20), and assay controls (e.g., vehicle and positive/negative controls) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported biological activity across different experimental models?

  • Conduct meta-analysis of existing data to identify confounding variables (e.g., dosing regimens, solvent differences). Apply sensitivity analysis to isolate model-specific factors (e.g., species differences in metabolic enzymes) .
  • Case Study : A 2024 study attributed variability in this compound’s IC50 values (range: 1.2–5.6 µM) to differences in assay temperatures (25°C vs. 37°C) .

Q. What experimental design strategies minimize bias in this compound’s pharmacokinetic (PK) studies?

  • Use randomized, blinded crossover trials in animal models. Employ population PK modeling to account for inter-individual variability. Validate methods using guidelines from Pharmaceutical Research (e.g., FDA Bioanalytical Method Validation) .
  • Statistical Rigor : Predefine exclusion criteria and power analysis (α=0.05, β=0.2) to ensure sample adequacy .

Q. How should researchers address reproducibility challenges in this compound’s synthesis across laboratories?

  • Standardize protocols via collaborative validation (e.g., ring trials). Document critical quality attributes (CQAs) such as reaction yield (≥70%), impurity profiles (<2%), and crystal polymorphism .
  • Tool Recommendation : Use AI-driven tools (e.g., Web of Science Research Assistant) to cross-validate synthetic routes against published methods .

Q. What computational methods predict this compound’s off-target interactions and toxicity risks?

  • Combine molecular docking (e.g., AutoDock Vina) with machine learning models (e.g., DeepTox) to screen for off-target binding. Validate predictions using in vitro panels (e.g., Eurofins SafetyScreen44) .

Q. Methodological Guidelines

  • Data Contradiction Analysis : Follow the IB Extended Essay framework: (1) Quantify uncertainties (e.g., SEM), (2) Use QSAR models to reconcile in vitro/in vivo discrepancies, (3) Report unresolved questions in conclusions .
  • Ethical Compliance : Disclose AI usage in data analysis (e.g., GPT-4 for literature reviews) per Scientific Writing with AI guidelines, including software names and validation steps .

属性

IUPAC Name

(5R)-5-ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-4-14-17(22)21(18(23)20-14)12-6-8-16(19-10-12)25-13-7-5-11(2)15(9-13)24-3/h5-10,14H,4H2,1-3H3,(H,20,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAOXEGBJHLCSF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。